molecular formula C13H17NO B14433440 4-[(1-Phenylethyl)amino]pent-3-en-2-one CAS No. 75838-83-4

4-[(1-Phenylethyl)amino]pent-3-en-2-one

Cat. No.: B14433440
CAS No.: 75838-83-4
M. Wt: 203.28 g/mol
InChI Key: IPLGCPNCNNFYEO-UHFFFAOYSA-N
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Description

4-[(1-Phenylethyl)amino]pent-3-en-2-one is a β-enaminone derivative characterized by a conjugated enamine-ketone system. The compound features a phenylethyl substituent on the amino group, which confers distinct electronic and steric properties. β-Enaminones are widely studied for their versatility in organic synthesis, coordination chemistry, and pharmacological applications due to their ability to form hydrogen bonds and chelate metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Phenylethyl)amino]pent-3-en-2-one typically involves the reaction of 1-phenylethylamine with a suitable pentenone precursor under controlled conditions. One common method involves the condensation of 1-phenylethylamine with 3-penten-2-one in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Phenylethyl)amino]pent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(1-Phenylethyl)amino]pent-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1-Phenylethyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological, physical, and chemical properties of β-enaminones are highly dependent on substituent modifications. Below is a detailed comparison of 4-[(1-Phenylethyl)amino]pent-3-en-2-one with analogous compounds:

Table 1: Key Derivatives and Their Pharmacological Properties

Compound Name Substituent Key Properties/Applications References
(Z)-4-((4-Nitrophenyl)amino)pent-3-en-2-one 4-Nitrophenyl Antimicrobial activity; forms stable Zn(II) complexes with IC₅₀ values <10 μg/mL against S. aureus .
(Z)-4-[(9-Ethyl-9H-carbazol-3-yl)amino]pent-3-en-2-one (ECAP) 9-Ethylcarbazole Cytotoxic against A549 lung cancer cells (IC₅₀ = 8.2 μM); induces apoptosis via mitochondrial pathways .
4-(Methylamino)pent-3-en-2-one Methyl Documented safety profile (GHS Category 5; low acute toxicity) .

Key Insights :

  • Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity by increasing electrophilicity and metal-binding capacity .
  • Bulky aromatic substituents (e.g., carbazole) improve anticancer activity by promoting DNA intercalation or enzyme inhibition .

Electronic and Structural Modifications

Table 2: Spectral and Crystallographic Comparisons

Compound Name Substituent Spectral Data/Structural Features References
(Z)-4-(Phenylamino)pent-3-en-2-one Phenyl NH stretching at 3000 cm⁻¹ (IR); used as a model reactant in heterocyclic synthesis .
(Z)-4-((4-Nitrophenyl)amino)pent-3-en-2-one 4-Nitrophenyl NH stretching at 3362 cm⁻¹ (IR; disputed by DFT calculations predicting ~3050 cm⁻¹) .
4-[(4-Methylphenyl)amino]pent-3-en-2-one 4-Methylphenyl Dihedral angle = 29.90° between aryl and pentenone planes; intramolecular N–H⋯O hydrogen bond .

Key Insights :

  • Nitro groups cause significant NH stretching frequency shifts (~300 cm⁻¹), attributed to resonance and inductive effects .
  • Methyl groups on the aryl ring reduce steric hindrance, allowing planar conformations that stabilize crystal packing .

Table 3: Reactivity and Catalytic Utility

Compound Name Substituent Role in Synthesis/Catalysis References
(Z)-4-((2-Iodophenyl)amino)pent-3-en-2-one 2-Iodophenyl Intermediate in gold-catalyzed condensations; enables C–N bond formation .
(Z)-4-(Phenylamino)pent-3-en-2-one Phenyl Solvent-free synthesis of pyrrole derivatives; water-tolerant reaction conditions .

Key Insights :

  • Halogenated derivatives (e.g., iodo) facilitate cross-coupling reactions in transition-metal catalysis .
  • Parent phenyl derivatives are optimized for green chemistry applications due to water compatibility .

Properties

CAS No.

75838-83-4

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-(1-phenylethylamino)pent-3-en-2-one

InChI

InChI=1S/C13H17NO/c1-10(9-11(2)15)14-12(3)13-7-5-4-6-8-13/h4-9,12,14H,1-3H3

InChI Key

IPLGCPNCNNFYEO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=CC(=O)C)C

Origin of Product

United States

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